molecular formula C10H11ClFNO B3387712 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide CAS No. 851169-40-9

2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B3387712
CAS No.: 851169-40-9
M. Wt: 215.65 g/mol
InChI Key: RAKOSWBWXGXGRF-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide (CAS: 851169-40-9) is a chloroacetamide derivative characterized by a fluorinated aromatic ring and an ethyl linker. Its molecular formula is C₁₁H₁₂ClFNO, with a molecular weight of 215.65 g/mol . The compound features a chloroacetamide group (-CO-NH-CH₂Cl) attached to a 4-fluorophenyl-substituted ethyl chain. This structure enables diverse reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOSWBWXGXGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252072
Record name 2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-40-9
Record name 2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851169-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: For industrial-scale production, the process involves similar steps but with optimizations for higher yield and purity. The use of triethylamine as an acid-binding agent is common, and the reaction is conducted in an inert solvent to facilitate the separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide has been investigated for its potential as a pharmacophore in drug development. Its interactions with specific biological targets make it a candidate for treating various conditions, including:

  • Psychostimulant Abuse : Atypical dopamine transporter (DAT) inhibitors have shown therapeutic potential in preclinical models for psychostimulant abuse, with compounds structurally related to this compound demonstrating efficacy in reducing the effects of cocaine and methamphetamine .

Material Science

The unique structural features of this compound allow it to be explored for developing new materials with specific properties. Its fluorine substitution enhances lipophilicity, potentially improving bioavailability and interaction with biological systems.

Biological Studies

Research has been conducted to understand the biological effects of this compound on various systems. Initial findings suggest interactions with receptors involved in pain modulation, indicating its potential therapeutic benefits.

Case Studies and Research Findings

StudyFocusFindings
PMC9617638DAT InhibitorsCompounds related to this compound showed improved DAT affinity and potential for treating psychostimulant use disorders .
MDPI StudyBiological ActivityInvestigated the compound's interactions with biological targets, suggesting its role in pain modulation and therapeutic applications.
ResearchGateStructure-Activity RelationshipsHighlighted the importance of structural modifications for enhancing pharmacological properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring significantly alter physical, chemical, and biological properties:

Compound Name Substituent Yield (%) Melting Point (°C) Key Applications/Notes
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro 65 109 Intermediate for tricyclic derivatives
2-Chloro-N-(3-methoxyphenyl)acetamide 3-Methoxy 71 83–85 Potential antidepressant agents
2-Chloro-N-(4-chlorophenyl)acetamide 4-Chloro N/A N/A Precursor for insecticidal pyrazoles
2-Chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide 4-Isobutyl N/A N/A Industrial research (8 suppliers)

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
  • Methoxy groups lower melting points and may improve solubility in organic solvents .

Heterocyclic Derivatives

Incorporation of heterocycles introduces new biological activities:

Compound Name Heterocycle Key Features Applications
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Cyano group at C3; Cl at phenyl Intermediate for Fipronil-like insecticides
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide Benzimidazole Methylated benzimidazole core Potential antimicrobial agents

Key Observations :

  • Pyrazole derivatives exhibit insecticidal and antifungal activities due to structural mimicry of agrochemicals like Fipronil .
  • Benzimidazole analogs leverage nitrogen-rich cores for targeting enzymes or receptors in medicinal chemistry .

Alkyl Chain Modifications

Varying the alkyl linker influences steric and electronic properties:

Compound Name Alkyl Chain Molecular Weight (g/mol) Notes
2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide Ethyl 215.65 Balanced lipophilicity for drug design
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide Ethyl (positional isomer) 215.65 Altered spatial arrangement affects receptor binding
2-Chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide Ethyl + N-methyl 243.71 Reduced hydrogen bonding capacity

Key Observations :

  • Positional isomers (e.g., ethyl vs. propyl) alter molecular conformation and pharmacokinetics .

Biological Activity

2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, a derivative of acetamide, is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C₈H₈ClFNO. It is known for its diverse applications in medicinal chemistry and material science, serving as a building block for various pharmaceutical compounds.

Target Receptors

This compound is believed to interact with multiple biological receptors due to its structural characteristics. The presence of halogen atoms (chlorine and fluorine) can enhance binding affinity and selectivity towards specific targets, which may include:

  • Protease Inhibitors : Substituted phenylacetamides have been reported to function as protease inhibitors, indicating potential antiviral activities .
  • Cyclooxygenase (COX) Enzymes : Docking studies suggest that derivatives of this compound may exhibit analgesic properties through interaction with COX-1 and COX-2 enzymes .

Biochemical Pathways

The biological activities attributed to this compound may involve modulation of various biochemical pathways, including anti-inflammatory and anticancer pathways. Indole derivatives, similar in structure, have been shown to exhibit diverse biological effects such as:

  • Antiviral
  • Antimicrobial
  • Anticancer
  • Antidiabetic .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives. Below are key findings from recent research:

Antimicrobial Activity

A study reported the antimicrobial efficacy of various substituted acetamides against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlighted significant antibacterial properties:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that compounds similar to this compound possess promising antimicrobial activity .

Anticancer Activity

Research on the antiproliferative effects of substituted acetamides has revealed that certain derivatives exhibit strong cytotoxicity against various cancer cell lines:

Cell LineCompound TestedCytotoxicity Level
HCT-116Compound AHigh
MCF-7Compound BModerate
HepG2Compound CStrong

These findings suggest that structural modifications can significantly influence the anticancer properties of acetamides .

Case Studies

In a recent study focusing on the synthesis and evaluation of new acetamide derivatives, researchers synthesized several compounds and performed docking studies against COX enzymes. The results indicated that some derivatives displayed significant analgesic effects comparable to standard drugs such as diclofenac sodium .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide?

Methodological Answer: The compound is typically synthesized via condensation and cyclization reactions. A common approach involves reacting 4-fluoroacetophenone derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone. For example, analogous syntheses use POCl₃ for cyclization steps to stabilize intermediates . Key steps include:

  • Step 1: Formation of the Schiff base intermediate using substituted anilines.
  • Step 2: Chloroacetylation under anhydrous conditions.
  • Step 3: Purification via recrystallization or column chromatography. Yield optimization often requires controlling reaction temperature (0–5°C during exothermic steps) and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR: Peaks for the fluorophenyl group (δ 7.2–7.6 ppm), chloroacetamide CH₂ (δ 4.0–4.3 ppm), and NH (δ 8.1–8.5 ppm) .
  • IR Spectroscopy: C=O stretch (~1650 cm⁻¹), N-H bend (~1540 cm⁻¹), and C-F/C-Cl vibrations (1100–600 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., m/z 229.6 for C₁₀H₁₀ClFNO) . Cross-validation with elemental analysis ensures purity (>95%) .

Q. How are intramolecular interactions characterized in this compound?

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction rates .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield . DOE (Design of Experiments) models are recommended to identify critical parameters (temperature, molar ratios) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) are addressed by:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns protons/carbons unambiguously .
  • Computational Chemistry: DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
  • Isotopic Labeling: Using deuterated analogs to confirm assignments for exchangeable protons (e.g., NH) .

Q. What role do intermolecular interactions play in the compound’s physicochemical properties?

Methodological Answer: Intermolecular forces influence solubility, melting point, and stability:

  • Hydrogen Bond Networks: Strong N-H···O bonds (e.g., in crystal packing) increase melting points (>150°C) .
  • π-π Stacking: Fluorophenyl groups contribute to low aqueous solubility (<1 mg/mL), requiring co-solvents (e.g., DMSO) for biological assays .
  • Hirshfeld Surface Analysis: Quantifies interaction types (e.g., H···Cl contacts = 12% of surface area) to predict packing efficiency .

Q. How can derivatives of this compound be designed for biological activity screening?

Methodological Answer: Rational design strategies include:

  • Bioisosteric Replacement: Substituting the fluorophenyl group with heterocycles (e.g., pyridine) to enhance bioavailability .
  • SAR Studies: Modifying the chloroacetamide moiety to assess cytotoxicity (e.g., replacing Cl with Br or CF₃) .
  • Molecular Docking: Prioritizing derivatives with predicted binding affinities to targets (e.g., kinase enzymes) . In vitro assays (e.g., MTT for cytotoxicity) validate activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Methodological Answer: Discrepancies arise from impurities or polymorphic forms. Mitigation steps:

  • Thermogravimetric Analysis (TGA): Confirms thermal stability and decomposition profiles.
  • DSC (Differential Scanning Calorimetry): Identifies polymorphs (e.g., Form I vs. Form II) with distinct melting behaviors .
  • Recrystallization: Using different solvents (e.g., ethanol vs. toluene) to isolate stable polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
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2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide

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